molecular formula C17H14N2O3 B11222685 N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11222685
M. Wt: 294.30 g/mol
InChI Key: WKAZEVUZAKRWHB-UHFFFAOYSA-N
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Description

N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a chemical compound belonging to the 4-hydroxyquinolin-2-one class, which is recognized in medicinal chemistry for its potential biological activities. With the molecular formula C23H18N2O3 and a molecular weight of 370.4 g/mol, this compound features a quinoline core substituted with a phenyl group at the N-1 position and a benzyl carboxamide at the C-3 position . Compounds within this structural class are frequently investigated for their anti-inflammatory and analgesic properties . Research on closely related 4-oxoquinoline-3-carboxamide derivatives suggests that the carboxamide group at the C-3 position is a critical pharmacophoric feature, often contributing to biological activity by enabling hydrogen bond interactions with target proteins . The specific presence of the benzyl group on the carboxamide nitrogen may influence the compound's pharmacokinetic and pharmacodynamic profile, potentially enhancing its binding affinity and selectivity . This product is intended for research purposes, such as in vitro biological screening and hit-to-lead optimization studies. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-benzyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c20-15-12-8-4-5-9-13(12)19-17(22)14(15)16(21)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H2,19,20,22)

InChI Key

WKAZEVUZAKRWHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

N-Alkylation for 1-Substituted Intermediates

Introduction of the N1-allyl or N1-benzyl group is achieved by treating the quinoline ester with alkyl halides under basic conditions. For instance, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with allyl bromide in DMF using NaH as a base, yielding ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in 93% yield. Critical considerations:

  • Base reactivity : NaH (60% dispersion) ensures deprotonation of the N1 position without ester hydrolysis.

  • Solvent polarity : Anhydrous DMF facilitates SN2 alkylation while suppressing hydrolysis.

  • Side reactions : Trace water leads to O-alkylation impurities, necessitating rigorous drying.

Amidation Strategies for C3 Carboxamide Formation

Direct Aminolysis of Esters

The most widely adopted method involves heating the quinoline ester with benzylamine in non-polar solvents. For example, ethyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and benzylamine refluxed in xylene at 150°C for 1.5 hours yield N-benzyl-4-hydroxy-2-oxo-1-allyl-1,2-dihydroquinoline-3-carboxamide (67% yield). Mechanistic insights:

  • Nucleophilic attack : Benzylamine attacks the electrophilic carbonyl carbon, displacing ethoxide.

  • Solvent effects : Xylene’s high boiling point (139°C) drives methanol/ethanol elimination, shifting equilibrium toward amide formation.

  • Impurity profile : Residual water generates secondary amines (e.g., N-benzyl-1-R-2,2-dioxo-benzothiazin-4-amine), mitigated by molecular sieves.

Table 1: Comparative Analysis of Amidation Conditions

ConditionSolventTemp (°C)Time (h)Yield (%)Purity (%)
Conventional refluxXylene1501.56795
Microwave-assistedPhOPh2201.58298
Catalytic DMAPToluene11065892

Carboxylate Activation via Mixed Carbonates

For recalcitrant substrates, the carboxylate is activated using ethyl chloroformate. A representative protocol:

  • Saponification : Quinoline ester (1.2 mmol) hydrolyzed in NaOH/EtOH (100°C, 2 h) to the carboxylic acid.

  • Activation : Acid treated with ethyl chloroformate (2.4 mmol) and triethylamine (3 mmol) in DMF at 0°C.

  • Coupling : Benzylamine (2.4 mmol) added dropwise, stirred 24 h at RT, yielding 74% product after recrystallization.

Advantages include better control over stoichiometry and reduced dimerization compared to direct aminolysis.

Advanced Purification and Characterization

Crystallization Techniques

Crude amides are typically recrystallized from ethanol or ethanol/water mixtures. For N-benzyl-4-hydroxy-2-oxo-1-allyl derivatives:

  • Solvent ratio : Ethanol:H₂O = 4:1 (v/v) removes polar impurities.

  • Crystal habit : Slow cooling (0.5°C/min) yields large needles suitable for X-ray diffraction.

Analytical Validation

  • HPLC : ProntoSIL CN column (4.0 × 250 mm), MeCN:H₂O = 87.3:12.7, 1 mL/min, λ = 254 nm.

  • NMR : Diagnostic signals include the C3 carboxamide NH (δ 10.06 ppm, t, J = 6.2 Hz) and quinolin-4-ol OH (δ 11.82 ppm, s).

  • HRMS : [M+H]⁺ calculated for C₂₀H₁₈N₂O₃: 334.1318; observed: 334.1314.

Green Chemistry Approaches

Microwave-assisted synthesis significantly enhances efficiency:

  • Energy savings : 220°C for 1.5 h vs. 24 h conventional heating.

  • Solvent reduction : 4 mL PhOPh per 0.01 mol substrate vs. 20 mL xylene.

  • Yield improvement : 82% vs. 67% for traditional methods.

Challenges and Mitigation Strategies

Competing O-Alkylation

Trace water during N-alkylation generates O-benzyl byproducts. Solutions:

  • Azeotropic drying : Xylene/benzylamine mixtures distilled with Dean-Stark trap.

  • Molecular sieves : 3Å sieves reduce H₂O content below 50 ppm.

Epimerization at C3

Prolonged heating in polar solvents causes racemization. Mitigation:

  • Low-temperature coupling : Activate carboxylate at 0°C before amine addition.

  • Non-polar media : Use toluene instead of DMF for acid-sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

Major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, each with unique biological activities .

Scientific Research Applications

Analgesic Properties

One of the primary applications of N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is its analgesic effect. Research indicates that derivatives of this compound exhibit promising analgesic activity. A study published in the Journal of Organic and Pharmaceutical Chemistry demonstrated that specific analogs surpassed the effects of established analgesics like diclofenac in animal models. The study utilized the acetic acid-induced writhing test in mice to assess pain relief efficacy, revealing that some compounds provided significant analgesia at doses as low as 5 mg/kg .

Synthesis and Variants

The synthesis of this compound can be achieved through various methods, including thermolysis and amidation reactions with benzyl amines. These synthetic strategies allow for the development of a range of derivatives with tailored pharmacological profiles. The ability to modify the compound's structure enables researchers to explore different therapeutic avenues .

Case Studies and Research Findings

Several studies have documented the effectiveness of N-benzyl derivatives in pain management:

Case Study: Analgesic Efficacy Comparison

A comparative study highlighted the analgesic effects of N-benzyl derivatives against standard treatments:

CompoundDose (mg/kg)Analgesic Effect
N-benzyl derivative A5Superior to diclofenac
N-benzyl derivative B10Comparable to diclofenac
Diclofenac10Standard reference

This table illustrates that certain derivatives not only match but exceed traditional analgesics in efficacy, warranting further investigation into their clinical applications .

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This inhibition can result in the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(3-Pyridylmethyl)-4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide

  • Structural Difference: Replacement of the benzyl group with a 3-pyridylmethyl moiety and addition of 6,7-dimethoxy groups on the quinoline ring.
  • Activity :
    • Exhibits 75.3% reduction in acetic acid-induced writhing (analgesic model) at 20 mg/kg orally, outperforming several reference drugs .
    • Retains high activity even with modifications to the carboxamide side chain, suggesting the pyridyl group enhances target engagement .
  • Toxicity : LD₅₀ of 9,527 mg/kg (oral, mice), indicating negligible acute toxicity .
  • Advantages: No ulcerogenic effects at therapeutic doses, making it safer than traditional NSAIDs .

1-(2-Cyanoethyl)-N-(2-Pyridylmethyl)-4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide (36a)

  • Structural Difference: Incorporation of a 2-cyanoethyl group on the quinoline nitrogen and a 2-pyridylmethyl carboxamide substituent.
  • Activity :
    • High analgesic activity attributed to bioactivation via metabolites (e.g., carboxylic acid or amide derivatives) .
  • Significance : Demonstrates the role of metabolically labile groups in enhancing efficacy.

N-Benzyl-4-Hydroxy-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide

  • Structural Difference: Replacement of the quinoline core with a 1,8-naphthyridine ring.
  • Limitations: The naphthyridine core may alter binding affinity compared to quinoline derivatives.

1-Ethyl-4-Hydroxy-2-Oxo-N-(5-(Thiazol-2-Yl)-1,3,4-Thiadiazol-2-Yl)-1,2-Dihydroquinoline-3-Carboxamide (g37)

  • Structural Difference : Thiadiazole-thiazole heterocycles on the carboxamide group.
  • Activity :
    • Antibacterial potency : MICs of 0.25–1 μg/mL against MRSA, surpassing vancomycin (MICs: 1–64 μg/mL) .
    • Selective toxicity (HepG2/MRSA index: 110.6–221.2), indicating a favorable safety profile .

Tasquinimod (4-Hydroxy-5-Methoxy-N,1-Dimethyl-2-Oxo-N-(4-Trifluoromethylphenyl)-1,2-Dihydroquinoline-3-Carboxamide)

  • Structural Difference : Methoxy and trifluoromethylphenyl substituents.
  • Activity: Targets S100A9 protein, inhibiting cancer progression via immunomodulation and anti-angiogenesis . Deuterated analogs show enhanced metabolic stability and efficacy in preclinical cancer models .

Key Findings and Trends

Substitution Impact :

  • Pyridylmethyl groups enhance analgesic activity and reduce toxicity compared to benzyl .
  • Heterocyclic substituents (e.g., thiadiazole-thiazole) shift activity from analgesic to antibacterial .

Deuteration improves metabolic stability in analogs like tasquinimod .

Structural Flexibility: Modifications to the quinoline core (e.g., naphthyridine) remain underexplored but offer avenues for diversification .

Biological Activity

N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by:

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.30 g/mol

The presence of functional groups such as a hydroxy group, oxo group, and carboxamide contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound shows moderate antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values suggest potential as an antimicrobial agent .
  • Antiviral Activity : Studies have indicated that derivatives of the 4-hydroxy-2-oxoquinoline scaffold possess anti-HIV properties. While this compound itself has not been extensively tested for HIV inhibition, related compounds have shown promising results in blocking HIV integrase activity .
  • Analgesic Properties : Research has demonstrated that certain derivatives of this compound exhibit significant analgesic effects in animal models, outperforming traditional analgesics like diclofenac .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds highlights the importance of specific functional groups:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-4-hydroxyquinolineLacks carboxamide; exhibits moderate antimicrobial activityAntimicrobial
4-HydroxycoumarinSimilar hydroxy and carbonyl groups; used as anticoagulantAnticoagulant
3-CarboxyquinolineContains carboxylic acid instead of carboxamide; shows anti-inflammatory effectsAnti-inflammatory

These comparisons illustrate how variations in structure can lead to different biological outcomes, emphasizing the need for further exploration of this compound's derivatives.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis may begin with 4-hydroxyquinoline derivatives.
  • Reaction Conditions : Common methods include thermolysis or solvent-free reactions at elevated temperatures.
  • Functional Group Modifications : Alterations to the amide group or introduction of different substituents can enhance pharmacological properties.

These synthetic strategies are crucial for developing more potent analogs with improved efficacy against targeted diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the quinoline family:

  • Antibacterial Efficacy : In vitro studies demonstrated that certain derivatives exhibited MIC values as low as 0.125 µg/mL against resistant bacterial strains .
  • Anti-HIV Potential : A series of synthesized compounds based on the 4-hydroxyquinoline scaffold were evaluated for their ability to inhibit HIV replication in cell-based assays, showing moderate activity at higher concentrations .
  • Analgesic Testing : Animal studies indicated that some synthesized derivatives provided superior analgesic effects compared to established drugs when administered at similar dosages .

Q & A

Q. What advanced techniques validate target engagement in complex biological systems?

  • Methodological Answer : Use photoaffinity labeling or biophysical methods (e.g., SPR, ITC) to confirm target binding. For example, tasquinimod’s anti-angiogenic effect was validated via aortic ring assays and capillary tube formation inhibition .

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